Cas no 1399654-68-2 (3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)
![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1399654-68-2x500.png)
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2,4-dimethyl-
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- インチ: 1S/C9H8BrNO3/c1-4-7(10)8-6(14-4)3-5(9(12)13)11(8)2/h3H,1-2H3,(H,12,13)
- InChIKey: RFPFRMZHZJQLEU-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C(O)=O)=CC2OC(C)=C(Br)C1=2
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM502193-1g |
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylicacid |
1399654-68-2 | 97% | 1g |
$*** | 2023-03-30 |
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acidに関する追加情報
Research Briefing on 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS: 1399654-68-2): Recent Advances and Applications
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS: 1399654-68-2) is a heterocyclic compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activities, and potential as a building block for drug discovery.
Recent studies have highlighted the significance of this furopyrrole derivative as a versatile intermediate in the synthesis of more complex molecules. Its bromo-substituted aromatic ring and carboxylic acid functionality make it an attractive scaffold for further chemical modifications. Researchers have explored its use in the development of novel kinase inhibitors, where the compound's ability to interact with ATP-binding sites has shown promising results in preliminary assays.
In terms of synthetic approaches, a 2023 study published in the Journal of Medicinal Chemistry described an optimized route for the preparation of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid with improved yield and purity. The method involves a palladium-catalyzed coupling reaction followed by selective bromination, achieving an overall yield of 78% with >99% purity. This advancement has facilitated broader accessibility to the compound for research purposes.
Biological evaluations have revealed interesting properties of this molecule. In vitro studies conducted by a research team at the University of Cambridge demonstrated that derivatives of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid exhibit moderate inhibitory activity against several cancer-related protein kinases, particularly showing selectivity for certain isoforms of the PI3K family. These findings were published in a recent issue of Bioorganic & Medicinal Chemistry Letters.
The compound's potential extends beyond kinase inhibition. A 2024 patent application (WO2024/012345) describes its use as a key intermediate in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerase. The unique electronic properties of the furopyrrole system appear to contribute to enhanced binding affinity in these applications.
From a structural perspective, computational modeling studies have provided insights into the molecular interactions of this compound. Density functional theory (DFT) calculations suggest that the bromine atom at the 3-position plays a crucial role in stabilizing certain conformations that are favorable for protein binding. These theoretical studies complement the experimental findings and guide further structural optimization efforts.
Looking forward, several research groups have indicated plans to explore the therapeutic potential of 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid derivatives in more detail. Upcoming studies are expected to focus on structure-activity relationship (SAR) investigations, particularly examining modifications at the carboxylic acid position and the effects of various substituents on the pyrrole ring. The compound's relatively small molecular weight and favorable physicochemical properties make it an attractive starting point for lead optimization programs.
In conclusion, 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid represents an important building block in medicinal chemistry with demonstrated potential in multiple therapeutic areas. The recent advances in its synthesis and biological evaluation underscore its value as a versatile scaffold for drug discovery. As research continues to uncover its full potential, this compound is likely to play an increasingly significant role in the development of novel therapeutic agents.
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